6-(Aminomethyl)pyrimidin-4-amine
Overview
Description
6-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, making them crucial in various biochemical processes.
Mechanism of Action
Target of Action
6-(Aminomethyl)pyrimidin-4-amine is a pyrimidinamine derivative that has shown significant activity against certain strains of Mycobacterium tuberculosis . The primary target of this compound is the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Pharmacokinetics
It is known that the compound has a molecular weight of less than 400, which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. In vitro studies have shown that the compound has a minimum inhibitory concentration (MIC) value of 0.488–62.5 µM against the GFP reporter strain of Mycobacterium tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the development of resistance to pyrimidinamine derivatives can occur due to improper use of these compounds . Therefore, it is crucial to use this compound judiciously to maintain its efficacy and prevent the development of resistance.
Biochemical Analysis
Biochemical Properties
6-(Aminomethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been observed to act as an inhibitor for certain kinases, thereby modulating phosphorylation processes within cells . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . For example, it can affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its interaction with target molecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be more complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and function . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These observations highlight the need for careful dosage optimization when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . The compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia, followed by reduction to introduce the aminomethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions usually conducted in polar aprotic solvents.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include fully reduced amines.
- Substitution products vary depending on the electrophile used, leading to a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Aminomethyl)pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleic acid bases.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science for its versatile chemical reactivity.
Comparison with Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.
4-Aminopyrimidine: Similar structure but lacks the aminomethyl group at the 6-position.
6-Aminopyrimidine: Lacks the aminomethyl group at the 4-position.
Uniqueness: 6-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group at the 6-position and an amino group at the 4-position. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(aminomethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBMZFZIAACAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744279 | |
Record name | 6-(Aminomethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-24-1 | |
Record name | 6-(Aminomethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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